3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzothiazole and pyridinium. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in various fields . The incorporation of a pyridinium moiety enhances the compound’s solubility and reactivity, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridinium precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of microwave irradiation or other advanced techniques can enhance reaction rates and reduce energy consumption . The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted pyridinium derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with similar biological activities but lacking the pyridinium moiety.
2-Phenylbenzothiazole: Exhibits similar antimicrobial and anticancer properties but with different solubility and reactivity profiles.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: A compound with potent antibacterial activity, used in medicinal chemistry research.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of both benzothiazole and pyridinium moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances the compound’s solubility, reactivity, and bioavailability, making it a versatile and valuable compound for various applications .
Properties
CAS No. |
74292-37-8 |
---|---|
Molecular Formula |
C14H13IN2S |
Molecular Weight |
368.24 g/mol |
IUPAC Name |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C14H13N2S.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZQKIWMYLXMCSEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3S2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.